3,5-Dibromo-2-methylpyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

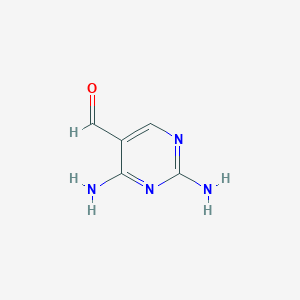

The compound 3,5-Dibromo-2-methylpyridin-4-amine is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The 3,5-dibromo substitution indicates that bromine atoms are attached to the third and fifth positions of the pyridine ring, while a methyl group is attached to the second position and an amine group to the fourth position.

Synthesis Analysis

The synthesis of substituted pyridines, such as 3,5-Dibromo-2-methylpyridin-4-amine, can be achieved through various methods. One approach is the amination of dibromopyridines with potassium amide in liquid ammonia, as studied in the amination of different isomeric dibromopyridines . This method can lead to the formation of diaminopyridines or mixtures of these compounds, and in some cases, other products like 4-amino-2-methylpyrimidine. The specific synthesis of 3,5-Dibromo-2-methylpyridin-4-amine is not detailed in the provided papers, but the general approach of amination of halogenated pyridines is applicable.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is influenced by the substituents attached to the pyridine ring. In the case of 3,5-Dibromo-2-methylpyridin-4-amine, the presence of bromine atoms and a methyl group can induce steric effects that influence the reactivity and physical properties of the molecule. For instance, the Janus group effect observed in the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine indicates that bulky groups can protect the heteroatom from electrophilic attack due to steric hindrance .

Chemical Reactions Analysis

The reactivity of 3,5-Dibromo-2-methylpyridin-4-amine can be inferred from the behavior of similar bromo-derivatives of pyridine. For example, the amination of bromo-derivatives of pyridine can involve intermediates such as pyridynes . The presence of bromine atoms in the 3,5-Dibromo-2-methylpyridin-4-amine molecule suggests that it could undergo nucleophilic substitution reactions where the bromine atoms are replaced by other groups, such as amines, under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dibromo-2-methylpyridin-4-amine would be influenced by its molecular structure. The presence of bromine atoms would increase the molecular weight and could affect the boiling and melting points of the compound. The amine group would contribute to the basicity of the molecule and could participate in hydrogen bonding, affecting its solubility in various solvents. The specific physical and chemical properties of 3,5-Dibromo-2-methylpyridin-4-amine are not detailed in the provided papers, but these general trends are consistent with the behavior of similar pyridine derivatives.

The provided papers do not directly address the compound 3,5-Dibromo-2-methylpyridin-4-amine, but they offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Aminocarbonylation

A study by Takács et al. (2012) discussed the functionalization of pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation. The research highlighted the high reactivity of the dibromo derivative in this reaction, leading to 4,5-dicarboxamides using primary amines as N-nucleophiles. The study also provided insights into the mechanism of aminocarbonylation and amination products formation (Takács et al., 2012).

Amination of Dibromopyridines

Research by Streef and Hertog (2010) explored the amination of various dibromopyridines, including 3,5-dibromopyridine, with potassium amide in liquid ammonia. This study detailed the formation of diaminopyridines or mixtures of these compounds and proposed mechanisms based on the reactions of halogenopyridines with potassium amide (Streef & Hertog, 2010).

Aminations Involving Pyridyne as Intermediate

A study by Pieterse and Hertog (2010) reinvestigated the amination of 3-bromo-4-ethoxypyridine, proposing intermediates such as 3,5-dibromo-4-ethoxypyridine and 5-bromo-4-ethoxy-2,3-pyridyne. The research presented mechanisms for these amination processes and discussed the formation of amino-substituted bromopyridazinones (Pieterse & Hertog, 2010).

Palladium-Catalyzed Selective Amination

Ji et al. (2003) explored the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. The study provided insights into the chemoselectivity and yield of the amination process for compounds like 5-bromo-2-chloropyridine and 2,5-dibromopyridine, contributing to the understanding of the role of palladium in selective amination reactions (Ji et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

It is often used as a building block in the synthesis of various organic compounds, suggesting that its targets could vary depending on the specific compound it is incorporated into .

Mode of Action

3,5-Dibromo-2-methylpyridin-4-amine is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it can couple with arylboronic acids in the presence of a palladium catalyst to form novel pyridine derivatives . The compound’s bromine atoms are likely involved in the oxidative addition step of the reaction, while its amine group may participate in base-assisted transmetalation .

Biochemical Pathways

The compound’s involvement in the synthesis of novel pyridine derivatives suggests that it could potentially influence pathways where these derivatives act as intermediates or end products .

Result of Action

The molecular and cellular effects of 3,5-Dibromo-2-methylpyridin-4-amine’s action would largely depend on the specific compound it is incorporated into through Suzuki-Miyaura cross-coupling reactions .

Eigenschaften

IUPAC Name |

3,5-dibromo-2-methylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFASSJAUYBSPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560037 |

Source

|

| Record name | 3,5-Dibromo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126325-54-0 |

Source

|

| Record name | 3,5-Dibromo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylbenz[a]anthracene](/img/structure/B134991.png)

![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)

![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)

![6-Methylbenz[a]anthracene](/img/structure/B135010.png)